3,3-Diethylazetidin-2-one
Description
3,3-Diethylazetidin-2-one is a four-membered β-lactam ring compound characterized by two ethyl groups at the 3-position of the azetidine ring. The compound is synthesized via reduction of 4-acetoxy-3,3-diethylazetidin-2-one using sodium borohydride (NaBH4) in ethanol, followed by purification via silica gel chromatography to yield a colorless oil with a moderate 30% yield . Its lipophilic ethyl substituents may enhance membrane permeability compared to smaller substituents, making it a candidate for drug design studies.
Properties
IUPAC Name |
3,3-diethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUOLXEAFNULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166792 | |
| Record name | 2-Azetidinone, 3,3-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16006-10-3 | |
| Record name | 2-Azetidinone, 3,3-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinone, 3,3-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diethylazetidin-2-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction of ketenes with imines. This method is often catalyzed by Lewis acids such as diethyl chlorophosphate . Another method involves the use of molecular iodine under microwave irradiation, which has been shown to be effective for synthesizing 2-azetidinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions. The use of propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions has been reported to yield good to excellent results .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Sodium azide, in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3,3-Diethylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Part of the β-lactam family, it is explored for its potential use in developing new antibiotics.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Diethylazetidin-2-one involves its interaction with bacterial enzymes. The β-lactam ring is known to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This inhibition leads to the disruption of cell wall synthesis, ultimately causing bacterial cell death . The compound’s unique structure allows it to interact with specific molecular targets, making it effective against certain bacterial strains.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Bulky substituents like diethyl groups reduce synthetic yields (30% for diethyl vs. 39–95% for dimethyl derivatives) due to steric hindrance during ring closure .
- Physical State : Diethyl derivatives are oils, whereas dimethyl and aryl-substituted analogs crystallize, likely due to reduced molecular symmetry and weaker intermolecular forces in the former .
- Spectral Signatures : Diethyl groups show distinct proton NMR signals (δ 1.2–1.4) compared to dimethyl (δ 1.0–1.2) or chloro substituents (C=O IR shifts) .
Pharmacological and Reactivity Profiles
- Enzyme Inhibition: 3,3-Dimethylazetidin-2-ones demonstrate potent inhibition of serine proteases, with IC50 values in the nanomolar range, attributed to their planar β-lactam ring and optimized substituent bulk . Diethyl analogs may exhibit reduced potency due to excessive lipophilicity, though direct comparative data are lacking.
- Metabolic Stability : Diethyl derivatives’ increased hydrophobicity could enhance metabolic stability but may also limit aqueous solubility, a trade-off critical for drug development .
- Reactivity : Chloro-substituted azetidin-2-ones (e.g., 3-chloro derivatives) show higher electrophilicity at the β-lactam carbonyl, facilitating nucleophilic attack in ring-opening reactions, whereas diethyl groups stabilize the ring via steric protection .
Computational and ADME Insights
- Molecular Docking : Computational studies on 1,3-diazetidin-2-one derivatives highlight the importance of substituent size in target binding. Diethyl groups may hinder docking into active sites compared to smaller substituents, though this requires experimental validation .
- Lipinski’s Rule : Diethyl derivatives’ molecular weight (~184 g/mol) and logP (~2.5) align with drug-likeness criteria, but their oil-like state complicates formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
